Cas no 537033-81-1 (4,4-DIFLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE)

4,4-DIFLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE Chemical and Physical Properties
Names and Identifiers
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- 4,4-DIFLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE
- 4,4-difluoro-2,3-dihydro-1H-isoquinoline
- Isoquinoline, 4,4-difluoro-1,2,3,4-tetrahydro-
- MFCD01862059
- AKOS023599551
- COWKAQOYHYDALU-UHFFFAOYSA-N
- SCHEMBL23535520
- EN300-64292
- 537033-81-1
- CS-0216890
- G62022
-
- MDL: MFCD01862059
- Inchi: 1S/C9H9F2N/c10-9(11)6-12-5-7-3-1-2-4-8(7)9/h1-4,12H,5-6H2
- InChI Key: COWKAQOYHYDALU-UHFFFAOYSA-N
- SMILES: FC1(CNCC2C=CC=CC1=2)F
Computed Properties
- Exact Mass: 169.07030562g/mol
- Monoisotopic Mass: 169.07030562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 1.5
4,4-DIFLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
4,4-DIFLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64292-10.0g |
4,4-difluoro-1,2,3,4-tetrahydroisoquinoline |
537033-81-1 | 95% | 10.0g |
$6828.0 | 2023-02-13 | |
Enamine | EN300-64292-2.5g |
4,4-difluoro-1,2,3,4-tetrahydroisoquinoline |
537033-81-1 | 95% | 2.5g |
$2607.0 | 2023-02-13 | |
TRC | D670260-2mg |
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline |
537033-81-1 | 2mg |
$ 70.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287560-100mg |
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline |
537033-81-1 | 95+% | 100mg |
¥11324.00 | 2024-05-09 | |
A2B Chem LLC | AG33411-250mg |
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline |
537033-81-1 | 95% | 250mg |
$1228.00 | 2023-12-30 | |
1PlusChem | 1P00DLCZ-100mg |
4,4-DIFLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE |
537033-81-1 | 95% | 100mg |
$667.00 | 2025-02-26 | |
Enamine | EN300-64292-0.25g |
4,4-difluoro-1,2,3,4-tetrahydroisoquinoline |
537033-81-1 | 95% | 0.25g |
$873.0 | 2023-02-13 | |
Enamine | EN300-64292-1.0g |
4,4-difluoro-1,2,3,4-tetrahydroisoquinoline |
537033-81-1 | 95% | 1.0g |
$1763.0 | 2023-02-13 | |
Enamine | EN300-64292-5.0g |
4,4-difluoro-1,2,3,4-tetrahydroisoquinoline |
537033-81-1 | 95% | 5.0g |
$4014.0 | 2023-02-13 | |
TRC | D670260-1mg |
4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline |
537033-81-1 | 1mg |
$ 50.00 | 2022-06-05 |
4,4-DIFLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE Related Literature
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
Additional information on 4,4-DIFLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE
Professional Introduction to 4,4-DIFLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE (CAS No. 537033-81-1)
4,4-DIFLUORO-1,2,3,4-TETRAHYDROISOQUINOLINE, identified by the Chemical Abstracts Service (CAS) number 537033-81-1, is a fluorinated tetrahydroisoquinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic structures known for their diverse biological activities and potential therapeutic applications. The presence of two fluorine atoms at the 4-position of the isoquinoline ring system introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The structural motif of 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is characterized by a saturated seven-membered aromatic ring system, which is further modified by the incorporation of fluorine atoms. This substitution pattern enhances the compound's lipophilicity and metabolic stability, attributes that are often critical for optimizing pharmacokinetic profiles in drug candidates. The tetrahydroisoquinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives exhibiting pharmacological effects ranging from analgesic to neuroprotective properties.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of fluorinated isoquinolines in designing novel bioactive molecules. Studies indicate that the electron-withdrawing nature of fluorine atoms can modulate the electronic distribution within the aromatic system, influencing both binding affinity and metabolic resistance. This has led to increased interest in developing fluorinated tetrahydroisoquinolines as leads for treating neurological disorders, cardiovascular diseases, and certain types of cancer.
In the context of contemporary research, 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline has been explored as a potential intermediate in synthesizing more complex pharmacophores. Its versatility as a building block allows chemists to modify additional functional groups while retaining the core bioactive scaffold. For instance, recent publications have demonstrated its utility in generating derivatives with enhanced binding interactions with specific biological targets. These studies underscore the compound's role as a key intermediate in medicinal chemistry pipelines.
The synthesis of 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by fluorination steps to introduce the desired substituents at the 4-position. Advances in catalytic methods have enabled more efficient and scalable production processes for this compound. Such improvements are crucial for supporting preclinical and clinical investigations where high-purity materials are essential.
From a biological perspective, 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline has shown promise in preclinical models as a modulator of neurotransmitter systems. Its structural similarity to known bioactive agents suggests potential applications in treating conditions associated with dysregulated neuronal signaling. Additionally, its metabolic stability makes it an attractive candidate for oral administration in therapeutic formulations. Ongoing research is focused on elucidating its mechanism of action and identifying optimal dosing regimens for various therapeutic indications.
The pharmaceutical industry has recognized the potential of fluorinated tetrahydroisoquinolines as a drug discovery platform. Companies are investing in libraries containing such derivatives to screen for novel therapeutics. The unique properties imparted by fluorine substitution make these compounds particularly interesting for developing next-generation drugs with improved efficacy and reduced side effects. Collaborative efforts between academic researchers and industry scientists are accelerating the exploration of 537033-81-1 and its analogs.
Regulatory considerations also play a critical role in advancing compounds like 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline into clinical trials. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological assessments are essential steps before human testing can commence. The growing body of preclinical data supports its progression through these regulatory hurdles and positions it as a promising candidate for further development.
In summary,537033-81-1 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of computational modeling insights and synthetic methodologies has facilitated its exploration as a lead compound for various diseases. As research continues to uncover new biological activities associated with this class of compounds,tetrahydroisoquinoline derivatives will remain at the forefront of drug discovery efforts worldwide.
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